5,10-Dihydrophenazine is a heterocyclic aromatic compound belonging to the class of phenazines. It is derived from phenazine through the addition of two hydrogen atoms at the 5th and 10th positions of the core structure.()
One of the primary areas of research related to 5,10-dihydrophenazine focuses on its role as a bacterial xenobiotic metabolite. Xenobiotics are foreign chemicals introduced into an organism, and bacteria can sometimes transform these compounds through metabolic processes. Studies have identified 5,10-dihydrophenazine as a metabolite of various xenobiotics, including nitroaromatic compounds and certain antibiotics.()
5,10-Dihydrophenazine is a hydrogenated derivative of phenazine, characterized by the presence of two hydrogen atoms at the 5 and 10 positions of the phenazine structure. Its chemical formula is , and it belongs to the class of compounds known as phenazines. This compound exhibits significant interest due to its potential applications in various fields, including organic electronics and biological systems. The structure of 5,10-dihydrophenazine consists of a central 1,4-dihydrodiazine core flanked by two aromatic rings, which contributes to its unique electronic properties and reactivity .
As research is limited, there is no current information available on the specific mechanism of action of 5,10-dihydrophenazine. However, considering its relation to phenazine, it might possess similar functionalities. Phenazines are known to disrupt bacterial membranes and electron transport chains, leading to cell death [].
Due to the lack of dedicated research on 5,10-dihydrophenazine, no specific safety information is available. However, phenazine can be irritating to the skin, eyes, and respiratory system []. It's important to handle similar heterocyclic compounds with caution and appropriate personal protective equipment.
5,10-Dihydrophenazine can undergo several chemical transformations:
Several methods exist for synthesizing 5,10-dihydrophenazine:
5,10-Dihydrophenazine has several applications:
Research has indicated that 5,10-dihydrophenazine interacts with various biological molecules. Studies have focused on its interactions with cellular components and its role as an electron donor in donor-acceptor systems. These interactions are crucial for understanding its potential therapeutic applications and mechanisms of action .
Several compounds share structural similarities with 5,10-dihydrophenazine. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Phenazine | Parent compound | Base structure from which dihydrophenazines are derived. |
5,10-Dimethylphenazine | Methyl-substituted derivative | Exhibits altered electronic properties due to methyl groups. |
5,10-Diphenylphenazine | Diaryl derivative | Enhanced stability and solubility compared to unsubstituted forms. |
5,10-Diaryl-5,10-dihydrophenazines | Functionalized derivatives | Show improved photophysical properties for OLED applications. |
The uniqueness of 5,10-dihydrophenazine lies in its specific hydrogenation pattern at positions 5 and 10, which differentiates it from other phenazine derivatives while also influencing its reactivity and biological activity .
5,10-Dihydrophenazine consists of a central 1,4-dihydrodiazine core fused with two benzene rings (Figure 1). The nitrogen atoms at positions 5 and 10 adopt a non-planar conformation due to partial hydrogenation, which distinguishes it from fully aromatic phenazines. X-ray crystallography reveals a dihedral angle of 15.2° between the two benzene rings, contributing to its reduced π-conjugation compared to phenazine.
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₁₀N₂ | |
Molecular Weight | 182.22 g/mol | |
Crystal System | Monoclinic | |
Space Group | P2₁/c | |
Bond Length (N–N) | 1.38 Å |
5,10-Dihydrophenazine exhibits distinctive physical and chemical characteristics that make it valuable for various research applications. The compound presents as a white to light yellow crystalline solid with a molecular formula of C₁₂H₁₀N₂ and a molecular weight of 182.22 grams per mole [22] [23].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₂H₁₀N₂ | [22] [23] |
Molecular Weight (g/mol) | 182.22 | [22] [23] |
Melting Point (°C) | 280-316 | [22] [23] |
Boiling Point (°C) | 358.5 (at 760 mmHg) | [22] |
Density (g/cm³) | 1.152 | [22] |
Index of Refraction | 1.624 | [22] |
Polar Surface Area (Ų) | 31.58 | [22] |
The compound demonstrates significant redox activity, which forms the basis for many of its research applications [13]. Unlike its fully aromatic parent compound phenazine, 5,10-dihydrophenazine possesses two nitrogen-hydrogen bonds that can participate in hydrogen bonding interactions and serve as sites for further chemical modification [3] [12].
Multiple synthetic pathways have been developed for the preparation of 5,10-dihydrophenazine, reflecting its importance in chemical research [9] [10]. The most common approach involves the direct reduction of phenazine using sodium dithionite in aqueous ethanol solutions [10]. This method provides reliable access to the compound under mild conditions and has been extensively employed in both laboratory and industrial settings.
Alternative synthetic strategies include the iron-catalyzed intramolecular carbon-hydrogen amination of appropriately substituted phenylenediamine derivatives [9]. This approach allows for the construction of substituted 5,10-dihydrophenazine analogs through regioselective cyclization reactions, expanding the accessible chemical space within this compound class [9] [11].
The palladium-catalyzed synthesis routes have also been developed, particularly for the preparation of 5,10-diaryl-5,10-dihydrophenazine derivatives [11]. These methods utilize Buchwald-Hartwig cross-coupling reactions to install aryl substituents at the nitrogen atoms, providing access to more complex structural variants with tailored properties [11] [14].
5,10-Dihydrophenazine has emerged as a compound of considerable interest in multiple research domains due to its unique electronic properties and structural features [8] [13]. In materials science, the compound serves as a building block for the development of organic electronic materials, including hole-injection materials for organic electroluminescence devices [9].
The redox properties of 5,10-dihydrophenazine make it particularly valuable in the study of electron transfer processes [13]. Recent research has demonstrated its utility in conjugated microporous polymers for photocatalytic hydrogen peroxide production, where the reversible interconversion between phenazine and dihydrophenazine forms enables efficient charge transfer and electron storage [13].
Biotechnological applications have also been explored, particularly in the context of microbial metabolism studies [1] [6]. The compound has been identified as a bacterial xenobiotic metabolite, formed through the reduction of phenazine by various bacterial species under specific environmental conditions [1] [3]. This biotransformation pathway has implications for understanding bacterial redox metabolism and the role of phenazine compounds in microbial ecology.
The relationship between 5,10-dihydrophenazine and the broader phenazine family is fundamental to understanding both its properties and its significance in chemical research [12] [15]. Phenazines constitute a large group of nitrogen-containing heterocyclic compounds characterized by a pyrazine ring fused to two benzene rings, forming a linear tricyclic aromatic system [15] [17].
5,10-Dihydrophenazine represents a key reduction product of phenazine, where the addition of two hydrogen atoms at the 5 and 10 positions disrupts the full aromaticity of the parent compound [3] [12]. This structural modification fundamentally alters the electronic properties while preserving the core molecular framework that defines the phenazine family [12].
The compound belongs to the chemical taxonomy of phenazines and derivatives, specifically classified as a member of the diazanaphthalene class within the broader category of organoheterocyclic compounds [12]. This classification reflects its structural relationship to other phenazine derivatives and its position within the systematic organization of heterocyclic chemistry.
The biosynthetic relationship between 5,10-dihydrophenazine and other phenazine compounds provides important insights into natural product chemistry and microbial metabolism [4] [18]. In bacterial systems, phenazine biosynthesis follows a well-characterized pathway beginning with chorismic acid and proceeding through a series of enzymatic transformations to yield core phenazine compounds such as phenazine-1-carboxylic acid [18] [21].
5,10-Dihydrophenazine can be formed through the microbial reduction of phenazine compounds under specific environmental conditions, particularly at low oxygen tensions [1] [6]. Studies with Pseudomonas cepacia demonstrated that this bacterium can convert phenazine to 5,10-dihydrophenazine with molar conversion yields of approximately thirty percent under optimized conditions [1] [6].
The enzymatic systems involved in phenazine biosynthesis, including the phenazine prenyltransferases, can utilize 5,10-dihydrophenazine derivatives as substrates [4]. This relationship demonstrates the interconnected nature of phenazine metabolism and the potential for 5,10-dihydrophenazine to serve as an intermediate in the biosynthesis of more complex phenazine natural products [4].
The chemical reactivity of 5,10-dihydrophenazine is directly related to its position within phenazine chemistry, exhibiting both similarities and distinctions compared to other members of this compound family [9] [10]. The presence of nitrogen-hydrogen bonds at positions 5 and 10 provides sites for nucleophilic attack and further functionalization, enabling the synthesis of diverse substituted derivatives [9] [10].
Oxidation reactions readily convert 5,10-dihydrophenazine back to phenazine, demonstrating the reversible nature of this redox couple [10] [13]. This property is particularly important in applications requiring reversible electron transfer, such as in organic electronics and energy storage systems [8] [13].
The compound can undergo various substitution reactions, particularly at the nitrogen atoms, allowing for the installation of alkyl, aryl, and other functional groups [10] . These transformations have been extensively utilized in medicinal chemistry research to develop phenazine-based compounds with enhanced biological activities [15] .
Electrophilic substitution reactions on the benzene rings of 5,10-dihydrophenazine can be facilitated through appropriate activation strategies [10]. The reduced nature of the compound makes it more electron-rich compared to phenazine, potentially altering its reactivity patterns in aromatic substitution processes [10].
5,10-Dihydrophenazine represents a hydrogenated derivative of phenazine, characterized by the addition of hydrogen atoms at the nitrogen positions 5 and 10 of the parent phenazine structure [1] [2]. The compound possesses the molecular formula C₁₂H₁₀N₂ with a molecular weight of 182.22 g/mol [1] [3] [4] [5] [2] [6] [7] [8] [9] [10]. The exact mass is reported as 182.084398 g/mol [3] [4] [7], while the monoisotopic molecular weight is 182.084 g/mol [1].
The compound is registered under CAS number 613-32-1 [1] [4] [11] [5] [6] [7] [8] [9] and bears the InChI key IVURTNNWJAPOML-UHFFFAOYSA-N [1] [3] [4] [5] [12]. The SMILES notation is represented as C1=CC=CC2=C1NC=3C=CC=CC3N2 [1] [4] [13], and it carries the MDL number MFCD00550317 [4] [5] [6].
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₀N₂ |
Molecular Weight | 182.22 g/mol |
Exact Mass | 182.084398 g/mol |
CAS Number | 613-32-1 |
InChI Key | IVURTNNWJAPOML-UHFFFAOYSA-N |
PubChem CID | 345330 |
5,10-Dihydrophenazine belongs to the class of organic compounds known as phenazines and derivatives [1]. These are polycyclic aromatic compounds containing a phenazine moiety, which is a linear tricyclic system consisting of two benzene rings joined by a pyrazine ring [1]. The structure consists of a central 1,4-dihydrodiazine core flanked by two aromatic rings, which contributes to its unique electronic properties and reactivity .
The compound is described as a member of the class of phenazines obtained by hydrogenation of the 5 and 10 positions of phenazine [2] [15]. It has been identified as having a role as a bacterial xenobiotic metabolite [2] [15] , indicating its biological significance in microbial metabolic processes.
5,10-Dihydrophenazine exhibits distinctive physical characteristics that reflect its molecular structure and intermolecular interactions. The compound appears as a white to light yellow powder or crystalline solid [5] [6] under standard conditions.
The melting point of 5,10-dihydrophenazine is consistently reported as 315-316°C [5] [7] [8] [9] [16], indicating high thermal stability. The boiling point shows variation depending on pressure conditions: 358.5°C at 760 mmHg [7] [8] [10] or 200-220°C at 1 Torr [5] [9], demonstrating the compound's relatively high volatility under reduced pressure.
The flash point is documented as 236.2°C [7] [8] [10], indicating significant thermal stability before ignition. These thermal properties reflect the compound's robust aromatic structure and intermolecular hydrogen bonding network.
The density of 5,10-dihydrophenazine is reported as 1.152 g/cm³ [7] [8] [9] [10], which is typical for organic aromatic compounds with moderate molecular weight. The refractive index is 1.624 [7] [10], indicating moderate optical density consistent with its aromatic character.
The compound exhibits a vapour pressure of 2.54×10⁻⁵ mmHg at 25°C [10], suggesting low volatility under ambient conditions. The LogP value of 3.21140 [7] [8] indicates moderate lipophilicity, while the polar surface area (PSA) of 31.58 Ų [7] [8] reflects the contribution of the nitrogen atoms to the molecular polarity.
Property | Value |
---|---|
Melting Point | 315-316°C |
Boiling Point | 358.5°C (760 mmHg) |
Density | 1.152 g/cm³ |
Flash Point | 236.2°C |
Refractive Index | 1.624 |
LogP | 3.21140 |
Crystallographic analysis of 5,10-dihydrophenazine reveals important structural details that govern its physical and chemical properties. The compound crystallizes in the orthorhombic space group Pbca [13] with specific unit cell parameters that reflect its molecular packing arrangement.
The crystal structure exhibits the following unit cell dimensions: a = 10.7727 ± 0.0014 Å, b = 7.5924 ± 0.0009 Å, and c = 21.775 ± 0.003 Å [13]. The cell volume is 1781 ± 0.4 Ų with Z = 8 [13], indicating eight molecules per unit cell. These measurements were obtained at 123 ± 2 K [13], providing high-precision structural data.
The refinement statistics demonstrate excellent data quality with a residual factor R = 0.0349 for significantly intense reflections and a weighted residual factor of 0.0953 [13]. The goodness-of-fit parameter is 1.004 [13], confirming the reliability of the structural determination.
The molecular geometry of 5,10-dihydrophenazine deviates significantly from planarity due to the sp³ hybridization of the nitrogen atoms at positions 5 and 10. This results in a butterfly-like bent structure where the two benzene rings are not coplanar with the central pyrazine ring [17] [18].
The N-H bonds at positions 5 and 10 adopt a secondary amine character, contributing to the molecule's hydrogen bonding capability [19]. The bond angles and lengths reflect the transition from the fully aromatic phenazine system to the partially saturated dihydrophenazine structure.
Crystallographic Parameter | Value |
---|---|
Space Group | Pbca |
Unit Cell a | 10.7727 ± 0.0014 Å |
Unit Cell b | 7.5924 ± 0.0009 Å |
Unit Cell c | 21.775 ± 0.003 Å |
Cell Volume | 1781 ± 0.4 Ų |
Z value | 8 |
R Factor | 0.0349 |
5,10-Dihydrophenazine exhibits extensive hydrogen bonding capabilities that significantly influence its crystal packing and physical properties. The compound forms N-H···N hydrogen bonds between molecules, creating extended networks in the solid state [20] [21].
Research has demonstrated that 5,10-dihydrophenazine and phenazine form both 1:1 and 3:1 molecular complexes through hydrogen bonding interactions [20] [21]. The N-H groups serve as strong hydrogen bond donors, while the nitrogen atoms in adjacent molecules act as acceptors, creating tape-like structures in the crystal lattice [20].
Weak hydrogen bonds, particularly C-H···N interactions, also contribute to the structural assembly [20] [21]. These interactions complement the stronger N-H···N bonds and help stabilize the overall crystal structure. The presence of acidic C-H groups provides additional sites for hydrogen bonding, particularly in substituted derivatives [20].
In certain derivatives, particularly those with nitro substitution at position 1, intramolecular hydrogen bonding has been observed [19]. Quantum chemical modeling has confirmed the formation of intramolecular hydrogen bonds in compounds such as 1,3-dinitro-5-phenyl-5,10-dihydrophenazine [19]. This intramolecular interaction affects the N-H bond polarization and contributes to the electronic properties of the molecule [19].
Interaction Type | Characteristics |
---|---|
N-H···N Bonds | Strong intermolecular hydrogen bonds |
C-H···N Bonds | Weak stabilizing interactions |
Intramolecular H-bonds | Present in nitro-substituted derivatives |
Crystal Packing | Hydrogen bonded network structures |
5,10-Dihydrophenazine exhibits interesting electronic properties that reflect its partially aromatic character and the presence of nitrogen heteroatoms. The compound's frontier molecular orbitals (HOMO and LUMO) play crucial roles in its chemical reactivity and optical properties.
The highest occupied molecular orbital (HOMO) energies for dihydrophenazine derivatives range from -4.50 to -6.39 eV depending on substitution patterns [22] [23] [24]. The lowest unoccupied molecular orbital (LUMO) energies span -1.94 to -3.27 eV [22] [23] [24]. These values result in band gaps ranging from 2.11 to 3.77 eV [22] [23] [24], indicating semiconductor-like behavior.
For the parent 5,10-dihydrophenazine, theoretical calculations suggest moderate ionization potential and electron affinity, making it suitable for applications in organic electronics [23]. The extensive conjugation of the dihydrophenazine system enhances electron density delocalization on the nitrogen atoms, contributing to improved photostability [25].
Intramolecular charge transfer (ICT) characteristics have been identified in N-aryl-substituted dihydrophenazines [22]. The direction of charge transfer occurs from the electron-rich dihydrophenazine core to the π* orbitals of N-aryl substituents [22]. This behavior is analogous to metal-to-ligand charge transfer (MLCT) states observed in transition metal complexes [22].
The dipole moments of dihydrophenazine derivatives vary significantly with substitution, ranging from 0.35 to 8.44 Debye [24] [26], reflecting the degree of charge separation in the excited states.
Electronic Property | Value Range |
---|---|
HOMO Energy | -4.50 to -6.39 eV |
LUMO Energy | -1.94 to -3.27 eV |
Band Gap | 2.11-3.77 eV |
Dipole Moment | 0.35-8.44 Debye |
5,10-Dihydrophenazine exhibits characteristic UV-Visible absorption and emission properties that reflect its electronic structure and molecular environment.
The UV-Visible absorption maximum of 5,10-dihydrophenazine occurs at 350 nm in ethanol [27], which represents a blue-shift compared to the parent phenazine. This shift reflects the reduced aromaticity resulting from the hydrogenation of the nitrogen positions. Earlier reports suggesting an absorption maximum at 325 nm have been corrected by more recent measurements [27].
Substituted derivatives show different absorption characteristics. For example, 5,10-dimethyl-5,10-dihydrophenazine exhibits absorption at 337 nm [22], demonstrating the effect of N-alkyl substitution on the electronic transitions. The near-UV region around 370 nm also shows significant absorption, particularly relevant for photochemical applications [28].
5,10-Dihydrophenazine derivatives exhibit solvatochromic behavior in their emission spectra, with wavelengths spanning from blue in nonpolar solvents to red in polar solvents like DMF [22]. This behavior indicates charge transfer character in the excited states [22].
Phosphorescence has been observed at low temperatures, with lifetimes of approximately 1.0-1.5 seconds in frozen matrices [29]. The phosphorescence spectra are red-shifted relative to fluorescence, confirming intersystem crossing to triplet states [29].
Spectroscopic Property | Value |
---|---|
UV-Vis λmax | 350 nm (ethanol) |
Near-UV Absorption | ~370 nm |
Emission | Solvatochromic (blue to red) |
Phosphorescence Lifetime | 1.0-1.5 seconds |
5,10-Dihydrophenazine demonstrates significant redox activity that underlies many of its applications in materials science and biological systems.
The compound undergoes oxidation readily to form radical cations and dications [17] [30]. Electrochemical studies have revealed reversible redox behavior with well-defined oxidation potentials. The oxidation process typically occurs in two successive one-electron steps, leading to the formation of stable radical cation and dication species [17].
Chemical oxidation with reagents such as lead dioxide or FeCl₃ produces stable radical species, particularly in derivatives with specific substitution patterns [19] [28]. The radical cation formed upon oxidation exhibits characteristic EPR signals and altered optical properties [30] [28].
The thermal stability of 5,10-dihydrophenazine varies with substitution patterns [31] [32]. While the parent compound is relatively stable at room temperature, some derivatives show thermal decomposition at elevated temperatures [31]. The photostability is enhanced by the delocalization of electron density on the nitrogen atoms [25].
Chemical reactivity includes susceptibility to photooxidative reactions, although this is mitigated by the increased ionization potential resulting from the dihydrophenazine structure [25]. The compound can undergo N-alkylation and N-arylation reactions, enabling the synthesis of diverse derivatives with tailored properties [18].
Redox Property | Characteristics |
---|---|
Oxidation | Two successive one-electron steps |
Radical Formation | Stable radical cations and dications |
Thermal Stability | Good at room temperature |
Photostability | Enhanced by electron delocalization |